9-Butyl-8-(3-methoxybenzene-1-sulfonyl)-9H-purin-6-amine
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Overview
Description
9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by its unique structure, which includes a butyl group, a methoxyphenylsulfonyl group, and a purin-6-amine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Attachment of the Methoxyphenylsulfonyl Group: This step involves sulfonylation reactions where the methoxyphenylsulfonyl group is attached to the purine core using sulfonyl chlorides and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-((3-Methoxyphenyl)sulfonyl)-9H-purin-6-amine: Lacks the butyl group, which may affect its biological activity.
9-Butyl-9H-purin-6-amine: Lacks the methoxyphenylsulfonyl group, which may influence its chemical reactivity.
8-((3-Methoxyphenyl)sulfonyl)-9H-purin-6-amine: Similar structure but with different substituents, leading to variations in properties.
Uniqueness
9-Butyl-8-((3-methoxyphenyl)sulfonyl)-9H-purin-6-amine is unique due to the combination of its butyl and methoxyphenylsulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
827302-57-8 |
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Molecular Formula |
C16H19N5O3S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
9-butyl-8-(3-methoxyphenyl)sulfonylpurin-6-amine |
InChI |
InChI=1S/C16H19N5O3S/c1-3-4-8-21-15-13(14(17)18-10-19-15)20-16(21)25(22,23)12-7-5-6-11(9-12)24-2/h5-7,9-10H,3-4,8H2,1-2H3,(H2,17,18,19) |
InChI Key |
AZMCWAPSEDIIFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)C3=CC=CC(=C3)OC)N |
Origin of Product |
United States |
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